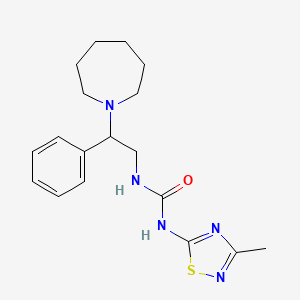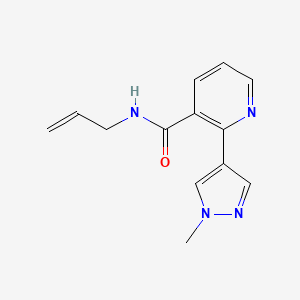![molecular formula C14H17N3O B4259625 N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide
Descripción general
Descripción
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MPAA is a synthetic compound that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is not fully understood. However, it has been suggested that N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and to have anti-tumor effects.
Biochemical and Physiological Effects:
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to have biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of HDACs, which leads to the acetylation of histones and the regulation of gene expression. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, there are also limitations to the use of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well studied.
Direcciones Futuras
There are several future directions for the study of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide. One direction is to further understand its mechanism of action and its effects on normal cells and tissues. Another direction is to study its potential use as a chemotherapeutic agent in combination with other drugs. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide can also be studied for its potential use in other areas of scientific research, such as epigenetics and neurobiology. Further studies are needed to fully understand the potential applications of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in scientific research.
Conclusion:
In conclusion, N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. It can be synthesized using different methods and has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-[4-methyl-2-(1-methylpyrazol-4-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(18)16-13-6-5-10(2)7-12(13)11-8-15-17(3)9-11/h5-9H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGNRQFTXMYMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4259546.png)

![3-{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4259571.png)
![N-phenyl-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B4259574.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-1,2,4-triazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4259585.png)
![2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]-1,3-benzothiazole bis(trifluoroacetate)](/img/structure/B4259592.png)
![1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4259598.png)
![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4259605.png)
![N-(2-chlorobenzyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B4259613.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4259617.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259643.png)
